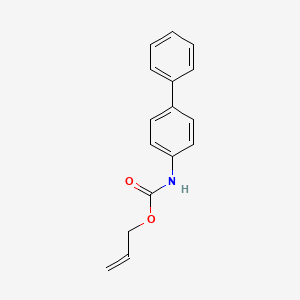

Allyl biphenyl-4-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl N-(4-phenylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-2-12-19-16(18)17-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPVNWXCVTVZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Allyl Biphenyl 4 Ylcarbamate and Analogs

Established Approaches to Carbamate (B1207046) Formation

The formation of the carbamate linkage is a cornerstone of organic synthesis. For a target molecule like Allyl biphenyl-4-ylcarbamate, this involves forming a bond between biphenyl-4-amine, a carbonyl source, and allyl alcohol. The following sections detail the primary strategies for achieving this transformation.

Carbamoylation Strategies: Mechanisms and Applications

Carbamoylation is the direct introduction of a carbamoyl (B1232498) group. The classical approach often involves highly toxic reagents like phosgene (B1210022) (COCl₂). wikipedia.orgsigmaaldrich.com However, due to safety concerns, a range of phosgene substitutes and alternative methods have been developed. sigmaaldrich.comgoogle.com These strategies are central to synthesizing N-aryl carbamates. mit.eduresearchgate.netorganic-chemistry.org

1,1'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to phosgene for synthesizing amides, esters, ureas, and carbamates. researchgate.netwikipedia.orgchemicalbook.comyoutube.com The process is typically a two-step, one-pot reaction. researchgate.net

Mechanism: The synthesis begins with the activation of an alcohol or an amine. For the synthesis of this compound, either route is feasible.

Alcohol Activation: Allyl alcohol reacts with CDI to form a reactive allyl-imidazolyl-1-carboxylate intermediate. Subsequent reaction with biphenyl-4-amine displaces the imidazole (B134444) group to yield the final carbamate product.

Amine Activation: Alternatively, biphenyl-4-amine can react with CDI to form a carbamoyl-imidazole intermediate. This activated species then reacts with allyl alcohol to furnish the target carbamate. researchgate.net

The byproducts of this reaction, carbon dioxide and imidazole, are innocuous and easily removed, which simplifies purification. wikipedia.org This method is known for proceeding under mild conditions with minimal racemization when chiral centers are present. wikipedia.orgresearchgate.net Mechanochemical methods using ball-milling have also been developed, offering a sustainable, solvent-free approach that can enhance reactivity. researchgate.netacs.org

Table 1: Examples of CDI-Mediated Carbamate Synthesis

| Entry | Amine | Alcohol | Conditions | Notes |

| 1 | General Primary/Secondary Amine | General Alcohol | Two-step, one-pot | Safe replacement for phosgene derivatives. researchgate.net |

| 2 | Unprotected α-Amino Acids | - | Water, ambient temp. | Used for amidation with various amines. chemicalbook.com |

| 3 | Methylamine | Benzyl (B1604629) Alcohol | Vibrational ball-mill | Mechanochemical synthesis of N-methyl-O-benzyl carbamate. acs.org |

| 4 | Amino Esters | - | Planetary ball-mill | Sustainable synthesis of N-protected amino esters without racemization. acs.org |

The direct synthesis of carbamates from amines, alcohols, and a carbonyl source without pre-activation is an attractive, atom-economical approach. researchgate.netresearchgate.netpsu.edu These methods often rely on catalytic systems to overcome the thermodynamic barrier of the condensation reaction, which produces water as a byproduct. psu.edu

Mechanisms and Catalysts: Several catalytic systems have been developed for this transformation. For instance, various basic catalysts can effectively convert aliphatic amines into carbamates under relatively mild conditions. psu.edursc.org More advanced methods utilize transition metal catalysts. For example, a Pd(II)/sulfoxide catalyst system, when used with electron-deficient N-nosyl carbamate nucleophiles, enables allylic C-H amination under mild conditions to form precursors to syn-1,3-amino alcohols. nih.gov Another approach involves the use of urea (B33335) as a stable and safe carbonyl source, reacting with amines and alcohols over heterogeneous catalysts like TiO₂–Cr₂O₃/SiO₂ to produce N-substituted carbamates in high yields. rsc.org

Table 2: Catalytic Direct Carbamate Synthesis

| Catalyst System | Carbonyl Source | Substrates | Key Features |

| Basic Catalysts (e.g., Cs₂CO₃) | CO₂ | Aliphatic amines, Alcohols | Halogen-free, mild CO₂ pressure (2.5 MPa). psu.edursc.org |

| TiO₂–Cr₂O₃/SiO₂ | Urea | Various amines and alcohols | High yields (95–98%), reusable catalyst. rsc.org |

| Pd(II)/Sulfoxide | (Internal) | Homoallylic N-nosyl carbamates | Intramolecular allylic C-H amination. nih.gov |

| Molybdenum (MoO₃/TiO₂) | - | Amines, Allyl alcohol | Dehydrative allylation to form allylic amines. organic-chemistry.org |

Utilizing carbon dioxide (CO₂) as a C1 feedstock for chemical synthesis is a key area of green chemistry. researchgate.netpsu.edu CO₂ is an abundant, non-toxic, and inexpensive alternative to phosgene for carbamate production. psu.edursc.org The direct synthesis of carbamates from an amine, an alcohol, and CO₂ is a highly desirable but challenging transformation. researchgate.net

Mechanisms and Applications: The reaction proceeds via the initial formation of a carbamic acid from the amine and CO₂. psu.edu However, the subsequent dehydrative condensation with the alcohol is thermodynamically unfavorable. psu.edu To drive the reaction to completion, various strategies are employed:

Dehydrating Agents: The use of dehydrating agents can remove the water byproduct and shift the equilibrium. psu.edu

Catalytic Systems: Numerous catalysts have been explored. Basic catalysts, such as cesium carbonate, have shown good activity. google.compsu.edursc.org Cobalt-based polyoxometalate metal-organic frameworks (POM-MOFs) have also been used, catalyzing the one-pot synthesis in a high-pressure autoclave with good yields. mak.ac.ug The reaction can also be facilitated by activating the alcohol, for instance, using p-toluenesulfonyl chloride (TsCl) in the presence of a base for the synthesis of cyclic carbamates from amino alcohols. rsc.org

Table 3: Carbamate Synthesis Using Carbon Dioxide

| Catalyst/System | Amine Substrate | Alcohol Substrate | Conditions | Yield |

| Cesium Carbonate (Cs₂CO₃) | n-Butylamine | Methanol | 2.5 MPa CO₂, 150°C, 24h | Good |

| Co-based POM-MOF / TBAB | Cyclohexylamine | Hexanol | 20 bar CO₂, 140°C, 16h | 85.2% |

| TsCl / Base | Amino alcohols | - | Mild conditions | High (for cyclic carbamates) |

| Si(OMe)₄ / DBU | Various amines | Various alcohols | No metal catalyst required | Good |

Transcarbamoylation Reactions

Transcarbamoylation is the transfer of a carbamoyl group from a donor molecule, such as another carbamate or urea, to an acceptor like an alcohol. organic-chemistry.orgacs.org This method avoids the direct use of highly toxic reagents and can be performed under mild conditions.

Mechanisms and Catalysts: The reaction is often catalyzed by either acids or bases. For instance, a tin-catalyzed transcarbamoylation of primary and secondary alcohols using phenyl carbamate as the carbamoyl donor proceeds smoothly in toluene (B28343) at 90°C. organic-chemistry.org This method shows broad functional-group tolerance. organic-chemistry.org The reaction is also fundamental in the recycling of polyurethanes, where depolymerization occurs via transcarbamoylation with an alcohol like methanol, often catalyzed by a soft base. acs.org This dynamic chemistry allows for the recovery of valuable chemical building blocks from polymer waste. researchgate.net

Table 4: Transcarbamoylation Reaction Examples

| Catalyst | Carbamoyl Donor | Substrate | Conditions | Key Feature |

| Dibutyltin maleate | Phenyl carbamate | Primary/Secondary Alcohols | Toluene, 90°C | High yields, good functional group tolerance. organic-chemistry.org |

| Indium triflate | Urea | Various Alcohols | Eco-friendly carbonyl source. organic-chemistry.org | |

| Soft Bases (e.g., TBD) | Polyurethane | Methanol | <70°C | PU recycling and depolymerization. acs.org |

Oxidative Carbonylation Pathways

Oxidative carbonylation is a powerful method for carbamate synthesis that utilizes carbon monoxide (CO) as the carbonyl source in the presence of an oxidant and a transition metal catalyst. rsc.orgrsc.org This approach is atom-economical and offers a direct route from amines and alcohols. rsc.org

Mechanisms and Catalysts: These reactions are typically catalyzed by late transition metals.

Palladium (Pd) Catalysis: Palladium complexes are widely used. One strategy involves the Pd-catalyzed cross-coupling of aryl halides with sodium cyanate (B1221674), where an in-situ generated aryl isocyanate is trapped by an alcohol to form the N-aryl carbamate. mit.edu

Rhodium/Copper (Rh/Cu) Catalysis: An efficient Rh/Cu co-catalytic system has been developed for the oxidative carbonylation of primary amines and a broad range of alcohols (primary, secondary, and tertiary) under a mild pressure of CO (1 atm). rsc.orgrsc.org

Tungsten (W) Catalysis: Tungsten hexacarbonyl (W(CO)₆), with iodine as the oxidant, selectively catalyzes the oxidative carbonylation of amino alcohols to hydroxyalkylureas, showing high selectivity for the amino group over the hydroxyl group. nih.govacs.org

These methods provide direct access to structurally diverse carbamates, although they require handling of toxic carbon monoxide gas. rsc.orgrsc.org

Table 5: Oxidative Carbonylation for Carbamate Synthesis

| Catalyst System | Amine | Alcohol | Oxidant | Conditions |

| RhCl₃·3H₂O / Cu(OPiv)₂ | Primary Aromatic/Aliphatic | Primary, Secondary, Tertiary | CO / O₂ | 1 atm CO, 120°C |

| Pd(OAc)₂ / Ligand | Aryl Halide + NaOCN | Various | - | In-situ isocyanate trapping |

| W(CO)₆ | Amino alcohols | (Internal) | I₂ | Selective for urea formation |

Allylic Functionalization Reactions

The direct functionalization of an allylic C(sp³)–H bond is a powerful strategy that allows simple alkenes to be used as versatile building blocks, enabling the rapid construction of complex molecules. researchgate.net This approach is central to forming the allyl portion of the target carbamate.

Activating the relatively inert C-H bond at an allylic position is a key challenge that has been addressed through various transition-metal-catalyzed methods. These reactions avoid the need for pre-functionalized substrates and offer direct pathways to desired products. nih.gov

The selective functionalization of C-H bonds can be achieved through intramolecular Hydrogen Atom Transfer (HAT), a radical-mediated strategy. nih.gov This mechanism is particularly relevant in enzymatic systems, such as those involving Fe(II)/α-ketoglutarate-dependent dioxygenases, which can hydroxylate specific C-H bonds. researchgate.net In synthetic chemistry, HAT offers a way to generate a radical at a specific site, which can then be trapped by a reagent to form a new bond. For instance, Co(II)-based metalloradical catalysis can enable the intermolecular amination of allylic C-H bonds by generating an aminyl radical that subsequently abstracts a hydrogen atom from the alkene's allylic position. researchgate.net This radical-based approach provides reactivity complementary to more common closed-shell pathways. nih.gov

Concerted Metalation-Deprotonation (CMD) is a prevalent mechanistic pathway for C-H activation catalyzed by high-valent, late transition metals such as Pd(II), Rh(III), and Ir(III). wikipedia.org In a CMD mechanism, the C-H bond cleavage and the formation of the new carbon-metal bond occur in a single transition state, facilitated by a base (often a carboxylate) that deprotonates the substrate. wikipedia.org This process avoids the formation of a discrete metal-hydride intermediate. wikipedia.org The electrophilicity of the metal center and the basicity of the ligand are crucial factors that determine the energy barrier for the C-H activation. mdpi.com DFT calculations have shown that strong acids can promote the reaction by making the palladium catalyst coordinate more strongly to the substrate and lowering the activation barrier. mdpi.com This mechanism has been observed directly at a Pd(III) center, highlighting its importance across different oxidation states. nih.gov In the context of allylic functionalization, metal coordination to the alkene's π-bond increases the acidity of the adjacent C-H bonds, allowing for deprotonation by a base to form a π-allylmetal species, which is then ready for subsequent reactions. nih.govacs.org

Nucleophilic allylic substitution is a cornerstone of organic synthesis where a nucleophile replaces a leaving group at an allylic position. youtube.com This reaction often proceeds through a metal-catalyzed cycle involving a π-allyl complex intermediate. libretexts.org The process begins with the coordination of a low-valent metal, like Pd(0), to the alkene, followed by oxidative addition which removes the leaving group and forms a cationic π-allyl-metal complex. libretexts.org A subsequent nucleophilic attack on this complex yields the final product.

While carbon nucleophiles are common, oxygen nucleophiles can also be employed. libretexts.org For example, the reaction of chiral carbamates with copper reagents can lead to S_N2' products with high enantioselectivity. libretexts.org In the synthesis of carbamates, this could involve the reaction of an allylic substrate (e.g., allyl acetate (B1210297) or allyl chloride) with a carbamate anion or a related nitrogen-oxygen nucleophile. The mechanism often involves an addition-elimination sequence at the carbonyl carbon, especially when acyl derivatives are involved. masterorganicchemistry.comyoutube.com

Directly forming a C-N bond at an allylic position is a highly efficient method for synthesizing allylic amines and amides, which are crucial building blocks in organic chemistry. researchgate.netresearchgate.net Transition metal catalysis, particularly with palladium, rhodium, and iridium, has enabled significant progress in this area. emory.eduorganic-chemistry.org

Iridium(III) catalysts, for example, can facilitate branch-selective allylic C-H amidation using dioxazolones as nitrenoid precursors. organic-chemistry.org The reaction proceeds via an initial C-H activation followed by oxidative amidation. organic-chemistry.org Similarly, dual catalysis systems combining visible light and cobalt can achieve the direct allylic C-H amination of terminal alkenes with free primary or secondary amines, yielding branched products. nih.gov Palladium catalysis is also widely used for the intermolecular oxidative amination of unactivated olefins, proceeding through allylic C(sp³)-H activation and subsequent nucleophilic amination. organic-chemistry.org These methods often exhibit high regioselectivity, which can be controlled by the choice of catalyst and ligand. emory.edu

| Catalyst/System | Nitrogen Source | Alkene Type | Selectivity | Reference |

|---|---|---|---|---|

| Ir(III) Complex | Dioxazolones | Terminal, Di-, Trisubstituted | Branched | organic-chemistry.org |

| RhCp* / IrCp* | Dioxazolones | Di- / Terminal, Trisubstituted | Branched | emory.edu |

| Pd(0) / Phosphine (B1218219) Ligand | Secondary Amines | Allylic Alcohols | Linear/Branched (Ligand Dependent) | organic-chemistry.org |

| Visible Light / Cobalt | Primary/Secondary Amines | Terminal Alkenes | Branched | nih.gov |

| Palladium / Duroquinone | Primary Aliphatic Amines | Unactivated Olefins | Linear, High Stereoselectivity | organic-chemistry.org |

Allylic silylation and borylation are powerful reactions that introduce synthetically versatile silyl (B83357) and boryl groups at an allylic position. These functionalized products, such as allylsilanes and allylboronates, can be used in a wide array of subsequent transformations. acs.orgresearchgate.net

Palladium-catalyzed oxidative allylic C-H silylation has been developed using hexamethyldisilane (B74624) as the silyl source in the presence of a strong oxidant. acs.org This method provides excellent regioselectivity, typically yielding the linear allylsilane isomer. acs.org

The mechanisms for both allylic silylation and borylation of allylic alcohols using a palladium catalyst have been studied in detail. acs.orgresearchgate.net It has been shown that the tetrafluoroborate (B81430) anion of the palladium catalyst precursor plays a key role, generating BF₃ which activates the substrate's hydroxyl group. acs.orgresearchgate.net An (η³-allyl)palladium complex is the key catalytic intermediate, and the turnover-limiting step is the transmetalation of the silyl or boryl group to the palladium center, followed by reductive elimination to give the product. acs.org

| Reaction | Catalyst Source | Reagent | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Allylic Silylation | Pd(MeCN)₄₂ | (TMS)₂ | BF₃ promotes C-OH cleavage; Transmetalation is rate-limiting | acs.org |

| Allylic Borylation | Pd(MeCN)₄₂ | B₂(pin)₂ | (η³-allyl)palladium intermediate | acs.orgresearchgate.net |

| Oxidative Allylic Silylation | Pd(OAc)₂ | Hexamethyldisilane | Requires hypervalent iodine oxidant; Forms linear isomer | acs.org |

| Copper-Catalyzed Silylation | Cu(I) / Ligand Mix | Silylboronic Esters | Avoids competing borylation of aryl/alkenyl triflates | rsc.org |

Allylic Oxidation for Functionalized Alkene Synthesis

Allylic oxidation serves as a powerful tool for the introduction of functional groups at the allylic position of alkenes, a key step in the synthesis of complex molecules like this compound. This method allows for the conversion of simple alkenes into more elaborate structures, such as allylic alcohols, which are precursors to allylic carbamates.

A common reagent for allylic bromination, a related transformation that can lead to functionalized alkenes, is N-bromosuccinimide (NBS). The Wohl-Ziegler reaction, for instance, employs NBS in the presence of a radical initiator to achieve the bromination of allylic and benzylic positions. wikipedia.org These allylic bromides can then be converted to other functional groups.

Copper-catalyzed oxidative dehydrogenative carboxylation represents another approach, converting unactivated alkanes into allylic esters. berkeley.edu This reaction proceeds via an alkene intermediate and demonstrates the utility of transition metal catalysis in activating C-H bonds for functionalization. berkeley.edu

Strategies for Biphenyl (B1667301) Moiety Integration

The biphenyl scaffold is a crucial component of the target molecule. Its synthesis is often achieved through modern cross-coupling reactions or by direct functionalization of a pre-existing biphenyl system.

Construction of Biphenyl Substructures via Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are among the most effective methods for forming the C-C bond that links the two phenyl rings of the biphenyl moiety. researchgate.netnih.gov The Suzuki-Miyaura cross-coupling is a widely used and versatile reaction for this purpose. nih.govrsc.org It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govrsc.org The advantages of this method include mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov

Other notable cross-coupling reactions for biphenyl synthesis include the Ullmann reaction, which involves the coupling of two aryl halides, often catalyzed by copper or palladium. researchgate.net The Stille coupling, utilizing organotin reagents, and the Negishi coupling, with organozinc reagents, also provide reliable routes to biphenyl derivatives. rsc.org These methods have been instrumental in the synthesis of a vast array of biaryl compounds with diverse applications. organic-chemistry.org

Direct Functionalization of Biphenyl Systems

Direct functionalization of a pre-existing biphenyl system offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. This can involve the direct arylation of C-H bonds. For instance, copper-catalyzed direct arylation of aromatic C-H bonds has emerged as a significant method for creating biaryl linkages. researchgate.net

Furthermore, directing groups can be employed to achieve site-selective functionalization of the biphenyl core. For example, a nitrile group can direct the meta-C-H olefination, acetoxylation, and iodination of biaryl compounds. researchgate.net This strategy provides a powerful tool for introducing functionality at specific positions that might be difficult to access through other means. researchgate.net

Catalytic Systems for this compound Synthesis and Related Transformations

The choice of catalyst is critical for the successful synthesis of this compound and its analogs. Palladium and copper complexes are the most prominent catalysts employed in the key bond-forming reactions.

Palladium-Catalyzed Reactions: Scope and Limitations

Palladium catalysts are exceptionally versatile and widely used in the synthesis of carbamates and in transformations involving allylic compounds. Palladium-catalyzed cross-coupling reactions are fundamental to the construction of the biphenyl core, as seen in the Suzuki-Miyaura, Stille, and Negishi reactions. nih.govrsc.org

In the context of carbamate synthesis, palladium catalysts can facilitate the coupling of aryl chlorides and triflates with sodium isocyanate in the presence of an alcohol nucleophile to form aryl carbamates. mit.edu This method provides a direct route to these important functional groups. mit.edu

However, palladium catalysis also has limitations. For instance, the synthesis of allyl carbamates can be challenging due to the potential for palladium(0)-catalyzed deprotection of the allyl group. mit.edu This side reaction can lead to the formation of the corresponding amine, reducing the yield of the desired carbamate. mit.edu Additionally, achieving high enantioselectivity in palladium-catalyzed reactions often requires the use of specialized and sometimes complex chiral ligands.

Copper-Catalyzed Methodologies

Copper catalysis provides a valuable alternative and sometimes complementary approach to palladium-based systems. Copper catalysts are often more cost-effective and can exhibit unique reactivity.

In the synthesis of biphenyls, copper-catalyzed Ullmann-type reactions have been a classical method. researchgate.net More recently, copper has been employed in direct C-H arylation reactions to form biaryl compounds. researchgate.net

For carbamate synthesis, a copper-catalyzed cross-coupling of amines with carbazates has been developed. organic-chemistry.org This method utilizes a copper(II) bromide catalyst and an oxidant to generate alkoxycarbonyl radicals, which then react with a wide range of amines to form carbamates under mild conditions. organic-chemistry.org This approach avoids the use of hazardous reagents like phosgene. organic-chemistry.org

Copper-mediated substitution reactions of alkylmagnesium reagents with allylic carbamates have also been shown to produce alkenes with high (Z)-selectivity. acs.orgnyu.edu This demonstrates the utility of copper in controlling the stereochemical outcome of reactions involving allylic carbamates.

Ruthenium-Catalyzed Stereoselective and Regioselective Processes

Ruthenium catalysts have proven effective in directing the regio- and stereochemical outcomes of reactions involving allylic substrates. While direct C-H acetoxylation on carbazole (B46965) and indole (B1671886) frameworks has been demonstrated with ruthenium catalysis, showcasing its utility in C-O bond formation, its application in carbamate synthesis is also noteworthy. acs.org A mild, ruthenium-catalyzed anti-Markovnikov addition of various nitrogen nucleophiles, including carbamates, to terminal alkynes has been developed. organic-chemistry.org This methodology allows for the regio- and stereoselective synthesis of enamides and enecarbamates. organic-chemistry.org By offering two complementary protocols, chemists can selectively produce either the E or Z isomers of the resulting product. organic-chemistry.org The system often utilizes a ruthenium complex, such as [Ru(methallyl)2(cod)], sometimes in conjunction with an additive like DMAP or a specific phosphine ligand, to achieve high selectivity under mild conditions. organic-chemistry.org

Mechanistically, these transformations can proceed through various pathways. For instance, in the acetoxylation of N-pyridylcarbazoles, the reaction is thought to involve the formation of a six-membered ruthenacycle intermediate after a regioselective C-H bond cleavage. acs.org Subsequent oxidation and reductive elimination yield the final product and regenerate the active catalyst. acs.org Such catalytic cycles underscore the potential for ruthenium complexes to mediate complex bond formations with high precision.

| Catalyst System | Reaction Type | Key Features | Selectivity |

|---|---|---|---|

| [Ru(methallyl)2(cod)] / Additive | Anti-Markovnikov addition of carbamates to alkynes | Mild conditions, good atom economy | High E or Z selectivity depending on protocol organic-chemistry.org |

| Ruthenium(II) complex / Silver salt oxidant | C-H Acetoxylation | Directed C-O bond formation | High regioselectivity on carbazole/indole frameworks acs.org |

Rhodium and Manganese Catalysis in Allylic Chemistry

Rhodium and manganese catalysts are pivotal in allylic chemistry, enabling a range of transformations including substitutions and C-H functionalizations.

Rhodium Catalysis: The rhodium-catalyzed allylic substitution reaction is a robust method for creating carbon-carbon and carbon-heteroatom bonds. nih.gov It is particularly effective for the regioselective and stereospecific substitution of chiral allylic carbonates with various nucleophiles. nih.gov Rhodium(II) catalysts, for example, can facilitate the intramolecular aziridination of allyl-substituted carbamates. acs.org In a typical procedure, a solution of the allyl carbamate is treated with reagents like phenyliodine diacetate (PhI(OAc)2) and magnesium oxide (MgO) in the presence of a rhodium catalyst, such as Rh2(OAc)4, leading to the formation of the corresponding aziridine. acs.org Mechanistic studies suggest these reactions can proceed through a stepwise pathway involving a metal-free zwitterionic intermediate. acs.org Recent advancements have also enabled enantioselective versions of these reactions using prochiral nucleophiles with achiral allylic electrophiles. nih.govrsc.org

Manganese Catalysis: Manganese, being an earth-abundant and low-cost metal, presents a sustainable alternative to precious metal catalysts. nih.gov The first manganese(I)-catalyzed C-H allylations have been achieved with carboxylate assistance, allowing for highly selective C-H/C-O functionalizations with allyl carbonates. nih.gov This organometallic strategy is valuable for late-stage diversification of complex molecules with excellent positional selectivity. nih.gov Manganese catalysts have also been employed for the carboacylation of alkenes with alkyl iodides and carbon monoxide, demonstrating their versatility in forming various ring structures. nih.gov

| Catalyst | Reaction Type | Substrate Example | Key Outcome |

|---|---|---|---|

| Rh2(OAc)4 | Intramolecular Aziridination | Allyl-substituted carbamates | Efficient synthesis of aziridines acs.org |

| Rhodium(I)/Chiral Ligand | Enantioselective Allylic Alkylation | Acyclic α-alkoxy aryl ketones | First example with a prochiral nucleophile rsc.org |

| Manganese(I) Complex | C-H Allylation | Heteroarenes with allyl carbonates | Highly selective C-H/C-O functionalization nih.gov |

Organocatalytic Approaches in Carbamate Synthesis

Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. In the context of carbamate synthesis, organocatalysts have been used to create chiral molecules with high enantioselectivity.

One notable example is the enantioselective bromoaminocyclization of O-cinnamyl tosylcarbamate, which is catalyzed by a Cinchona-derived thiocarbamate organocatalyst. researchgate.net This reaction produces a bromo-oxazinanone with excellent regioselectivity and diastereoselectivity. researchgate.net DFT calculations suggest that the catalyst activates the electrophilic bromine species, and the formation of the bromonium ion is the enantioselectivity-determining step. researchgate.net Another significant development is the asymmetric homologation of alkenylboronic acids using trifluoromethyl diazomethane (B1218177) in the presence of a BINOL-derived catalyst to synthesize chiral α-CF3 allylboronic acids. acs.org These chiral building blocks can then be used in subsequent reactions with a high degree of chirality transfer. acs.org Furthermore, chiral disulfonimides have been shown to catalyze the three-component coupling of allyltrimethylsilane (B147118) with in situ-formed N-Fmoc-imines to afford protected homoallylic amines. beilstein-journals.org These approaches highlight the power of organocatalysis to construct complex chiral structures, including precursors to or analogs of allyl carbamates, under mild conditions. beilstein-journals.orgresearchgate.net

| Catalyst Type | Reaction | Key Feature | Enantioselectivity |

|---|---|---|---|

| Cinchona-derived thiocarbamate | Bromoaminocyclization of O-allyl carbamate | Excellent regio- and diastereoselectivity | 80:20 er researchgate.net |

| BINOL derivative | Asymmetric homologation of alkenylboronic acids | Synthesis of chiral α-CF3 allylboronic acids | Up to 97% ee acs.org |

| Chiral Disulfonimide | Hosomi–Sakurai reaction of imines | Three-component coupling | High enantioselectivity beilstein-journals.org |

Photoredox Catalysis for Alkenylation Reactions

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under exceptionally mild conditions. This approach has been successfully applied to the synthesis and functionalization of carbamates.

| Catalytic System | Radical Precursor | Reaction Type | Key Application |

|---|---|---|---|

| Organophotoredox / Nickel | Alkyl halides | Cross-coupling | Direct synthesis of chiral allyl carbamates dntb.gov.ua |

| Acridinium (B8443388) photoredox catalyst | Carbamate-protected amine | C-H functionalization | Synthesis of α-functionalized secondary amines acs.org |

| Copper-based photoredox catalyst | Primary carbamates | N-Alkylation | Coupling with unactivated secondary alkyl bromides caltech.edu |

| Photoredox catalyst | N-hydroxyphthalimido oxamides | Radical cyclization | Synthesis of dihydroquinolin-2-ones rsc.org |

Electrochemical Synthesis of Relevant Carbocycles

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive reactions, often avoiding harsh reagents and oxidants. nih.gov This approach has been effectively used for the synthesis of carbamates and related heterocyclic structures.

An electrocatalyzed three-component cascade reaction involving CO2, amines, and N-alkenylsulfonamides has been developed to produce a series of novel carbamate compounds. rsc.org This method promotes the participation of carbon dioxide in the reaction through electro-oxidation, aligning with the principles of green chemistry. rsc.org In another approach, electrochemically activated CO2 reacts with amines and ethyl iodide under mild conditions to afford the corresponding carbamates in high to excellent yields. rsc.org Furthermore, electrochemical methods have been employed for the C-H functionalization of nitrogen-containing heterocycles, providing a powerful strategy for constructing C-C and C-N bonds without the need for metal catalysts or chemical oxidants. nih.gov For example, the electrochemical oxidative amination of benzoxazoles with amines has been achieved using a tetraalkylammonium halide as a redox catalyst. nih.gov These electrosynthetic methods represent a sustainable and powerful tool for constructing the core structures found in and related to this compound.

| Method | Reactants | Key Feature | Product |

|---|---|---|---|

| Electrocatalyzed three-component cascade | CO2, amines, N-alkenylsulfonamides | Green and efficient, CO2 fixation rsc.org | Novel carbamate compounds rsc.org |

| Electrochemical activation of CO2 | CO2, amines, ethyl iodide | Mild conditions, high yields rsc.org | Ethyl carbamates rsc.org |

| Electrochemical C-H functionalization | Nitrogen heterocycles, various partners | Metal- and oxidant-free nih.gov | Functionalized N-heterocycles nih.gov |

Stereoselective Synthesis of this compound Analogs

Achieving stereoselectivity is a paramount goal in modern organic synthesis, particularly for the preparation of biologically active molecules. The development of methods to control the three-dimensional arrangement of atoms in analogs of this compound is crucial for exploring their structure-activity relationships.

Enantioselective Approaches

Enantioselective catalysis provides a direct route to chiral molecules from achiral starting materials. Several catalytic systems have been successfully employed for the enantioselective synthesis of allyl carbamates and their precursors.

Iridium catalysis has been particularly fruitful in this area. An enantioselective transformation of allyl carbonates into branched allyl carbamates has been achieved using an iridium complex in the presence of an amine and by recycling the CO2 generated in situ. nih.gov This domino reaction proceeds with high regioselectivity (up to 98:2) and enantioselectivity (up to 93% ee). nih.gov

Palladium-catalyzed reactions have also been developed for the enantioselective synthesis of related structures. A Pd-catalyzed enantioselective Markovnikov addition of carbamates to allylic alcohols has been reported for the construction of α-tertiary and α-secondary amines. acs.org These β-amino alcohol products are valuable building blocks for biologically active compounds. acs.org Mechanistic studies suggest that the C-N bond formation occurs via a syn-amino-palladation mechanism. acs.org

Organocatalysis provides a metal-free alternative for these transformations. For instance, the enantioselective bromoaminocyclization of O-allyl carbamates catalyzed by cinchona-derived organocatalysts yields chiral oxazinanones with good enantiomeric ratios. researchgate.net Similarly, chiral phosphoric acids derived from BINOL have been used to catalyze the asymmetric allylation of imines, leading to chiral homoallylic amines with high enantioselectivity. beilstein-journals.org These methods demonstrate the broad potential of asymmetric catalysis to access specific enantiomers of functionalized allyl carbamate analogs.

| Catalytic System | Reaction | Key Outcome | Selectivity |

|---|---|---|---|

| Iridium Complex / K3PO4 | Domino reaction of allyl carbonates and amines | Synthesis of branched allyl carbamates | Up to 93% ee, 98:2 regioselectivity nih.gov |

| Palladium / Chiral Ligand | Markovnikov addition of carbamates to allylic alcohols | Synthesis of chiral β-amino alcohols | Good to moderate enantioselectivities acs.org |

| Cinchona-derived Organocatalyst | Bromoaminocyclization of O-allyl carbamates | Synthesis of chiral bromo-oxazinanones | 80:20 er researchgate.net |

| Chiral Phosphoric Acid | Allylation of N-acylimines | Synthesis of chiral homoallylic amines | 90-99% ee beilstein-journals.org |

Diastereoselective Strategies for the Synthesis of this compound Analogs

The stereoselective synthesis of complex molecules, particularly those containing multiple stereocenters, is a cornerstone of modern organic chemistry. For analogs of this compound that incorporate additional stereogenic centers, diastereoselective strategies are paramount. These strategies aim to control the formation of a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others. The carbamate functionality, while primarily a protecting group, can play a crucial role in directing the stereochemical outcome of a reaction.

One prominent strategy for introducing vicinal amino alcohol functionalities, which could be present in analogs of this compound, is the Sharpless Asymmetric Aminohydroxylation (AA) . This powerful method allows for the direct, enantioselective conversion of alkenes into N-protected 1,2-amino alcohols. rsc.org The reaction typically employs a catalytic amount of an osmium species and a chiral ligand derived from cinchona alkaloids to induce asymmetry. The nitrogen source is often a chloramine (B81541) salt of a carbamate, such as N-chlorocarbamate, which delivers the nitrogen and the protecting group in a single step with syn-diastereoselectivity. The choice of the carbamate protecting group and the chiral ligand can influence the regioselectivity and enantioselectivity of the transformation.

Another versatile approach involves the diastereoselective addition of nucleophiles to chiral imines or their precursors . In the context of synthesizing analogs of this compound, an imine bearing a chiral auxiliary or a stereocenter adjacent to the C=N bond can be employed. The addition of organometallic reagents or other nucleophiles to such imines often proceeds with high diastereoselectivity due to steric and electronic control exerted by the existing chiral element. The use of chiral auxiliaries, such as those derived from (S,S)-(+)-pseudoephedrine, has been shown to be effective in directing the conjugate addition to α,β-unsaturated amides, a principle that can be extended to imine chemistry. nih.gov Similarly, Ellman's chiral tert-butanesulfinamide has proven to be a highly effective chiral auxiliary for the asymmetric synthesis of amines, including those with multiple stereogenic centers. osi.lvacs.org The diastereoselective reduction of N-tert-butanesulfinylketimines is a notable example. osi.lv

Furthermore, the carbamate group itself can direct the stereochemical course of a reaction. For instance, the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates provides a route to α-hydroxy amides with excellent diastereoselectivity. nih.gov In this strategy, a covalently attached chiral auxiliary on the carbamate directs the deprotonation and subsequent rearrangement, highlighting the influence of the protecting group in stereocontrol.

The synthesis of chiral amines bearing bulky aromatic groups, such as the biphenyl moiety in this compound, can present specific challenges and opportunities in diastereoselective synthesis. The steric bulk of the biphenyl group can significantly influence the approach of reagents, leading to high levels of diastereoselectivity in reactions at adjacent stereocenters. For example, in the ruthenium-catalyzed diastereoselective amination of racemic alcohols, the steric hindrance at the β-position of the corresponding sulfinylimine intermediate was found to be a critical factor for reactivity and selectivity. acs.org

Finally, multicomponent reactions offer an efficient pathway to construct complex molecules with multiple stereocenters in a single operation. A one-pot diastereoselective synthesis of functionalized 4,5-dihydropyrroles from arylglyoxals, β-dicarbonyl compounds, and aromatic amines demonstrates the potential of such strategies to generate structural complexity with stereocontrol. consensus.app

The following table summarizes some diastereoselective strategies applicable to the synthesis of analogs of this compound.

| Diastereoselective Strategy | Key Features | Potential Application for Analogs |

| Sharpless Asymmetric Aminohydroxylation | Catalytic, enantioselective, syn-selective formation of vicinal amino alcohols from alkenes. | Introduction of a hydroxyl group and a carbamate-protected amine on adjacent carbons. |

| Addition to Chiral Imines | Use of chiral auxiliaries (e.g., Ellman's auxiliary) or existing stereocenters to direct nucleophilic addition. | Creation of new stereocenters adjacent to the nitrogen atom with high diastereocontrol. |

| Carbamate-Directed Reactions | The carbamate group itself, or a chiral moiety attached to it, influences the stereochemical outcome. | Asymmetric 1,2-carbamoyl rearrangement to generate α-hydroxy amide substructures. |

| Steric Influence of Bulky Groups | The biphenyl moiety can direct the approach of reagents to a nearby reactive center. | Enhancing diastereoselectivity in reactions at adjacent stereocenters. |

| Multicomponent Reactions | Convergent synthesis of complex molecules with multiple stereocenters in a single step. | Efficient assembly of highly functionalized precursors to the target analogs. |

Protecting Group Chemistry of Nitrogen Functionalities, with Emphasis on Carbamates

In the synthesis of complex organic molecules, the temporary masking of reactive functional groups is a fundamental and indispensable strategy. organic-chemistry.org For nitrogen functionalities, particularly amines, carbamates are among the most widely utilized protecting groups due to their favorable balance of stability and ease of removal. masterorganicchemistry.comnih.gov The nitrogen atom in a carbamate is significantly less nucleophilic and basic compared to the parent amine, rendering it inert to a wide range of reaction conditions. organic-chemistry.orgmasterorganicchemistry.com

Common Carbamate Protecting Groups and Their Cleavage Conditions:

| Protecting Group | Structure | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., trifluoroacetic acid), heat. masterorganicchemistry.commasterorganicchemistry.com | |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis (e.g., Pd/C, H₂), strong acids, or nucleophilic attack. masterorganicchemistry.comorganic-chemistry.org | |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine (B6355638) in DMF). masterorganicchemistry.com | |

| Allyloxycarbonyl | Alloc | Palladium(0)-catalyzed allylic cleavage with a nucleophilic scavenger. |

The tert-butoxycarbonyl (Boc) group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide array of non-acidic reagents. Its removal is most commonly achieved with strong acids like trifluoroacetic acid (TFA), which cleanly liberates the amine along with carbon dioxide and tert-butanol. masterorganicchemistry.commasterorganicchemistry.com

The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl chloroformate (CbzCl), is prized for its stability under both acidic and basic conditions. Its classic deprotection method is catalytic hydrogenolysis, which proceeds under neutral conditions and is therefore compatible with many other functional groups. masterorganicchemistry.comorganic-chemistry.org However, this method is not suitable for molecules containing other reducible functionalities, such as alkenes or alkynes. Alternative deprotection methods for Cbz groups include treatment with strong acids or nucleophiles. organic-chemistry.org

The 9-fluorenylmethoxycarbonyl (Fmoc) group is notable for its lability under basic conditions. It is frequently employed in solid-phase peptide synthesis where repeated deprotection steps are necessary. The mild cleavage conditions, typically a solution of piperidine in dimethylformamide (DMF), make it orthogonal to both Boc and Cbz groups. masterorganicchemistry.com

The allyloxycarbonyl (Alloc) group offers another layer of orthogonality, as it is selectively cleaved by palladium(0) catalysts in the presence of an allyl cation scavenger. This method is mild and highly specific, leaving acid- and base-labile groups as well as hydrogenation-sensitive functionalities intact.

The stability of carbamates is a critical consideration in multistep synthesis. They are generally stable to a variety of reagents, including many oxidizing and reducing agents, as well as organometallic compounds. nih.gov This robustness allows for extensive chemical transformations on other parts of the molecule while the amine remains protected. However, the specific reaction conditions must always be carefully considered. For instance, while Boc groups are stable to many bases, they can be cleaved by strong nucleophiles or under harsh basic conditions.

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Insights into Carbamate (B1207046) Formation Processes

The formation of carbamates is a critical reaction, and understanding its mechanism is essential. The synthesis of carbamates from carbon dioxide (CO₂) and amines is a notable example. While primary and secondary alkylamines react readily with CO₂ at ambient conditions, aromatic amines show low or no conversion on their own. rsc.org The process can be significantly enhanced by the use of superbases, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG). rsc.orgrsc.org

Initial hypotheses suggested that a zwitterionic adduct of the superbase and CO₂ acts as the direct carboxylating agent. rsc.org However, detailed computational and experimental studies on the reaction between aniline (B41778) derivatives and CO₂ in the presence of TMG have provided new insights. rsc.orghelsinki.fiuit.no These investigations, which included the isolation and NMR analysis of the TMG-CO₂ adduct, revealed that this zwitterion is not the direct agent for carboxylation. rsc.orgrsc.org Instead, the mechanism involves the dissociation of CO₂ from the TMG-CO₂ adduct, followed by a concerted carboxylation step. In this step, the role of the TMG superbase is to deprotonate the amine as it nucleophilically attacks a free CO₂ molecule. rsc.orghelsinki.fiuit.no This understanding opens up new strategies for synthesizing carbamates, even allowing for the carboxylation of nucleophiles that are otherwise inert to CO₂, using the TMG-CO₂ adduct as a stoichiometric source of carbon dioxide. rsc.org

In aqueous systems, the mechanism of carbamate formation, for instance between monoethanolamine (MEA) and dissolved CO₂, is dependent on pH. acs.org Three parallel, reversible reactions occur involving the free amine with CO₂, carbonic acid, and the bicarbonate ion. acs.org

A general method for preparing allylic carbamates involves the reaction of an isocyanate with the corresponding allyl alcohol. researchgate.net Another approach is the carbamoylation of an allylic alcohol with an activated isocyanate, such as trichloroacetyl isocyanate. researchgate.net

Table 1: Mechanistic Pathways in Carbamate Formation

| Reactants | Catalyst/Mediator | Key Mechanistic Feature | Product |

|---|---|---|---|

| Aromatic Amine + CO₂ | Superbase (e.g., TMG) | Concerted carboxylation with base-assisted amine deprotonation. rsc.org | Mixed Carbamate |

| Monoethanolamine + CO₂ (aq) | None | pH-dependent parallel reactions with CO₂, H₂CO₃, and HCO₃⁻. acs.org | Carbamate |

| Allylic Alcohol + Isocyanate | None | Nucleophilic addition of alcohol to isocyanate. researchgate.net | Allylic Carbamate |

Allylic Rearrangements and Sigmatropic Transformations in Allyl Biphenyl-4-ylcarbamate Related Systems

Allylic carbamates are known to undergo various rearrangement reactions, particularly sigmatropic transformations, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These rearrangements are often stereospecific and can proceed without the need for a metal catalyst. researchgate.net

One such transformation is the Ichikawa allylcyanate rearrangement, a helsinki.fihelsinki.fi-sigmatropic rearrangement of an allyl cyanate (B1221674) to an allyl isocyanate. chem-station.com This reaction is initiated by the dehydration of an allylic carbamate. The resulting allyl cyanate intermediate immediately undergoes the helsinki.fihelsinki.fi-rearrangement, even at low temperatures (below 0 °C), to form the allyl isocyanate. chem-station.com This isocyanate can then be trapped by nucleophiles like alcohols to yield a new carbamate. chem-station.com This process has been utilized in the total synthesis of natural products, demonstrating complete control of stereochemistry. chem-station.com

Another notable transformation is the 1,3-dioxa- helsinki.fihelsinki.fi-sigmatropic oxo-rearrangement observed when aryl- and alkenyl-substituted allylic alcohols react with activated isocyanates. researchgate.netacs.org This tandem reaction starts with carbamoylation, followed by a sigmatropic rearrangement to produce linear (E)-cinnamyl or conjugated (E,E)-diene carbamates. researchgate.netacs.org The efficiency of this bond reorganization is highly dependent on the electronic properties of the aromatic ring and the nature of the isocyanate used. researchgate.netacs.org

The Claisen rearrangement is a classic example of a concerted, pericyclic helsinki.fihelsinki.fi-sigmatropic reaction. nrochemistry.combdu.ac.inwikipedia.org It involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound or an allyl aryl ether to an o-allylphenol. nrochemistry.combdu.ac.in The reaction proceeds through a highly ordered, cyclic transition state and is intramolecular, as confirmed by crossover experiments. wikipedia.org According to Woodward–Hoffmann rules, the pathway is suprafacial and stereospecific. bdu.ac.inwikipedia.org

This rearrangement is generally exothermic and thermodynamically controlled, with the formation of a stable carbonyl group driving the reaction forward. nrochemistry.comwikipedia.org The hetero-Claisen rearrangement, such as the aza-Claisen rearrangement, extends this principle to nitrogen-containing analogues like allylic carbamates. For instance, the rearrangement of allylic acetimidates provides a route to chiral branched allylic amines. rsc.org While thermal rearrangements often require high temperatures, enzyme-catalyzed versions, like the chorismate to prephenate transformation, can occur under physiological conditions. nih.gov

The stereochemical outcome of sigmatropic rearrangements is dictated by the geometry of the transition state. For the Claisen rearrangement, a chair-like transition state is generally favored, although its exact structure (synchronous, fragmented, or 1,4-diyl) has been a subject of debate and computational study. nrochemistry.com This cyclic transition state is key to understanding substituent effects, solvent effects, and the high degree of chirality transfer observed in these reactions. researchgate.netchem-station.comnih.gov

Computational studies have been instrumental in rationalizing the complete 1,3-chirality transfer in allyl cyanate rearrangements. researchgate.net Similarly, for the 1,3-dioxa- helsinki.fihelsinki.fi-sigmatropic oxo-rearrangement of allylic carbamates, computational analysis helps to explain the observed phenomena. researchgate.net In some cases, such as the rearrangement of N-Alloc-N-allyl ynamides, density functional theory (DFT) calculations have been used to investigate the interconvertible diastereomeric complexes and ionization transition states that determine the reaction's stereochemistry. rsc.org These studies can reveal subtle conformational changes, like the rotation of a π-allyl group within a catalyst's binding pocket, that dictate the final product distribution. rsc.org For competitive rsc.orgrsc.org- and rsc.orghelsinki.fi-rearrangements of allylic ammonium (B1175870) ylides, computational analysis supports the existence of common transition states and indicates that the rsc.orgrsc.org-product can be formed via preferential C-N bond homolysis followed by stereoselective radical recombination. st-andrews.ac.uk

Metal-Catalyzed Reaction Mechanisms

Transition metals are frequently used to catalyze reactions involving carbamates, enabling transformations that are otherwise difficult. These include rearrangements, cyclizations, and C-H bond functionalizations. magtech.com.cnrsc.orgcdnsciencepub.com

Palladium complexes, such as Pd(CH₃CN)₂Cl₂, have been shown to catalyze the rearrangement of allylic esters. cdnsciencepub.com In these reactions, carbamates rearrange more rapidly than acetates, which in turn rearrange faster than carbonates. cdnsciencepub.com This reactivity trend supports a mechanism involving a cyclization-induced rearrangement where the metal coordinates to the double bond and the carbonyl oxygen, forming an intermediate like a six-membered ring. magtech.com.cncdnsciencepub.com The rate of rearrangement is influenced by how well the group on the carbonyl stabilizes the positive charge on the carbonyl carbon. cdnsciencepub.com

Iridium-catalyzed reactions have been developed for the enantioselective formation of allylic carbamates from CO₂, an amine, and an allyl chloride. nih.govacs.org Computational studies of this process show a multi-step mechanism. It begins with the oxidative addition of the allyl chloride to the iridium catalyst to form an iridium-allyl intermediate. This is followed by the nucleophilic attack of the carbamate, which is formed in situ. nih.govacs.org

The carbamate group is an effective directing group for transition-metal-catalyzed C-H bond activation. magtech.com.cn In the presence of metals like palladium, rhodium, ruthenium, or iridium, the carbamate can direct the selective activation of an ortho C-H bond on an aromatic ring. magtech.com.cn This proceeds through the formation of a stable, metal-containing six-membered ring intermediate, which then facilitates coupling with various reagents. magtech.com.cnnih.gov

The mechanism of C-H activation can vary. High-valent late transition metals (e.g., Pd(II), Rh(III)) often react via electrophilic pathways like concerted metalation-deprotonation (CMD). nih.govrsc.org In contrast, low-valent, electron-rich metals (e.g., Rh(I)) can undergo oxidative addition into C-H bonds. rsc.org

Recent studies have highlighted the involvement of radical intermediates in metal-catalyzed reactions. rsc.orgnih.gov For instance, the palladium-catalyzed C-H arylation of aniline carbamates with aryldiazonium salts may proceed through an oxidative addition step that involves either an ionic (2e⁻) or a radical (1e⁻) pathway to generate a hypervalent Pd(IV) or Pd(III) intermediate, respectively. nih.gov Similarly, some rhodium-catalyzed C-H amination reactions using N-mesyloxycarbamates are proposed to occur through a stepwise process involving hydrogen atom abstraction followed by radical recombination, rather than a concerted C-H insertion. rsc.org The involvement of radical intermediates is also implicated in metal-catalyzed carbonylations and cross-coupling reactions, particularly with 3d metals like nickel, which favor single-electron transfer (SET) mechanisms. rsc.orgnih.gov

Table 2: C-H Activation Mechanisms Directed by Carbamates

| Metal Catalyst | C-H Bond Type | Proposed Mechanism | Key Intermediate |

|---|---|---|---|

| Pd(II), Rh(III) | Aromatic sp² | Concerted Metalation-Deprotonation (CMD). nih.govrsc.org | Cyclometalated Palladacycle. nih.gov |

| Rh(I), Ir(I) | Aromatic sp² | Oxidative Addition. rsc.org | Hydrido-metal complex |

| Rhodium(II) Dimer | Aliphatic sp³ | Stepwise H-atom abstraction/radical recombination. rsc.org | Metal-nitrene and substrate radical |

In metal-catalyzed reactions, the ligands attached to the metal center play a crucial role in determining the outcome, profoundly influencing both regioselectivity and stereoselectivity. researchgate.netnih.gov The steric and electronic properties of ligands can control the reaction's efficiency, rate, and selectivity. researchgate.netacs.org

In palladium-catalyzed C-H activation, mono-protected amino acid (MPAA) ligands are prominent, enabling mild and enantioselective transformations. rsc.org Mechanistic studies suggest that their effectiveness stems from bidentate coordination and the role of the ligand's N-H moiety as an intramolecular proton shuttle during C-H cleavage. rsc.org For aryne reactions, creating an unsymmetrical ligand environment around the metal catalyst can induce regioselectivity, shifting control from the substrate to the catalyst. nih.gov Similarly, in the nickel-catalyzed hydroboration of internal alkynes, the regioselectivity can be switched by changing from a nitrogen-based ligand to a phosphine-based ligand. rsc.org

Ligands are also critical for achieving high enantioselectivity. In asymmetric hydrogenation, for example, replacing standard phosphine (B1218219) ligands with chiral diphosphanes like BINAP can lead to excellent enantiomeric excesses. researchgate.net For iridium-catalyzed allylic carbamate formation, computational studies analyzing numerous isomeric transition states, which arise from different ligand conformations and substrate binding modes, are essential to understand and predict the stereochemical outcome. nih.govacs.org The ability of chiral ligands to control the absolute stereochemistry of multiple bond-forming events is a cornerstone of modern asymmetric catalysis. researchgate.net

Catalytic Cycle Elucidation (e.g., Pd(0) Species, Dinuclear Metal Complexes)

The transformation of this compound is anticipated to proceed via a palladium-catalyzed allylic substitution, commonly known as the Tsuji-Trost reaction. This catalytic cycle is initiated by the coordination of a palladium(0) complex to the double bond of the allyl group.

The generally accepted mechanism for palladium-catalyzed allylic substitution involves the following key steps:

Oxidative Addition: A Pd(0) species, often stabilized by phosphine ligands, coordinates to the alkene of the allyl carbamate. This is followed by an oxidative addition step where the palladium inserts into the carbon-oxygen bond of the carbamate, leading to the departure of the biphenyl-4-ylcarbamate leaving group and the formation of a cationic (π-allyl)palladium(II) complex. nih.gov

Nucleophilic Attack: A nucleophile then attacks the π-allyl palladium intermediate. This attack typically occurs on the external face of the allyl ligand, opposite to the palladium atom. nih.gov

Reductive Elimination: Following the nucleophilic attack, the resulting palladium(II) complex undergoes reductive elimination to release the final product and regenerate the catalytically active Pd(0) species, thus closing the catalytic cycle. nih.gov

The nature of the ligands on the palladium catalyst plays a crucial role in the efficiency and selectivity of the reaction. For instance, N-heterocyclic carbene (NHC) ligands have been shown to be effective in various palladium-catalyzed reactions. science.gov

In some cases, dinuclear palladium(I) complexes have been proposed or identified as active species in catalytic cycles. researchgate.net These complexes, which feature a palladium-palladium bond, can offer different reactivity and selectivity profiles compared to their mononuclear counterparts. For example, dinuclear Pd(I) complexes with bridging allyl ligands have been detected in cross-coupling reactions. researchgate.net The ProPhenol ligand, for instance, is known to form chiral dinuclear metal complexes with reagents like diethylzinc, creating a bifunctional catalyst with both Lewis acidic and Brønsted basic sites. stanford.eduacs.org

Table 1: Key Intermediates in the Proposed Pd-Catalyzed Allylic Substitution of this compound

| Intermediate | Description | Role in Catalytic Cycle |

| Pd(0)Ln | Active catalyst, typically with phosphine or NHC ligands. | Initiates the cycle by coordinating to the allyl group. |

| (π-allyl)Pd(II)Ln+ | Cationic intermediate formed after oxidative addition. | Electrophilic species that is attacked by a nucleophile. |

| Dinuclear Pd(I) Complex | Potential alternative active species or resting state. | May influence reaction pathways and selectivity. |

In Situ Spectroscopic Monitoring of Intermediates

The direct observation of reactive intermediates is crucial for confirming mechanistic proposals. In situ spectroscopic techniques are powerful tools for this purpose. For palladium-catalyzed reactions similar to those expected for this compound, various spectroscopic methods have been employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are invaluable for characterizing the structure of palladium intermediates and monitoring the progress of a reaction in real-time. For example, 31P NMR can be used to track the coordination of phosphine ligands to palladium centers and observe the formation of different catalyst states. acs.org The reaction of a palladium pincer complex with an oxidizing agent has been monitored by 1H NMR to observe changes in the chemical shifts of the ligand protons, indicating oxidation of the palladium center. diva-portal.org

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify cationic intermediates, such as the (π-allyl)palladium(II) complex, directly from the reaction mixture.

While no specific in situ spectroscopic data for this compound is available, studies on analogous systems provide a template for how such investigations would be conducted. For instance, the monitoring of photoactivated palladium-catalyzed coupling reactions has provided evidence for the formation of aryl radical intermediates. acs.org

Radical Reaction Pathways in Allylic and Biphenyl (B1667301) Systems

Beyond ionic pathways, both the allylic and biphenyl moieties of this compound can potentially engage in radical reactions.

Allylic System: The allylic C-H bond is weaker than a typical vinylic or alkyl C-H bond, making it susceptible to hydrogen atom abstraction (HAA) to form a resonance-stabilized allyl radical. ucalgary.calibretexts.org This intermediate can then undergo various transformations. libretexts.org Radical halogenation, for example, proceeds via the formation of an allyl radical. libretexts.orgquimicaorganica.org Metalloradical catalysis, involving species like Co(II) complexes, offers a pathway for controlled radical functionalization of allylic C-H bonds, potentially overcoming challenges of selectivity seen in traditional radical chemistry. researchgate.net

Biphenyl System: The biphenyl group can also participate in radical reactions. The reaction of biphenyl radical anions with electrophiles can proceed through either an SN2 or an electron transfer (ET) mechanism. researchgate.net The formation of biphenyl and its derivatives can occur through radical-mediated pathways, such as the reaction of phenylethynyl radicals with dienes, which involves radical addition, cyclization, and aromatization. rsc.orgbohrium.com The radiolysis of benzene-biphenyl mixtures also points to radical production and scavenging processes. osti.gov

Table 2: Comparison of Ionic and Radical Pathways for this compound

| Feature | Ionic Pathway (e.g., Tsuji-Trost) | Radical Pathway |

| Initiation | Coordination of Pd(0) to the allyl group. | Homolytic cleavage or hydrogen atom abstraction. |

| Key Intermediate | (π-allyl)Pd(II) complex. | Resonance-stabilized allyl radical or biphenyl radical. |

| Nature of Attack | Nucleophilic attack on the allyl cation. | Radical addition or coupling. |

| Typical Reagents | Pd(0) catalyst, nucleophiles. | Radical initiators (e.g., light, heat), radical traps. |

Chemo-, Regio-, and Stereoselectivity: Mechanistic Basis

In palladium-catalyzed allylic substitutions, controlling selectivity is paramount. The final product distribution is influenced by a combination of factors including the substrate, catalyst, ligands, and reaction conditions.

Chemoselectivity: In a molecule with multiple reactive sites like this compound, chemoselectivity refers to the preferential reaction at one functional group over another. For instance, in a molecule containing both an allylic carbamate and a vinyl boronate ester, the choice of palladium catalyst and reaction conditions can steer the reaction towards either allylic substitution or Suzuki-Miyaura cross-coupling. nih.gov

Regioselectivity: This refers to the site of nucleophilic attack on the (π-allyl)palladium intermediate. In general, with soft nucleophiles, the attack occurs at the less substituted terminus of the allyl system. However, the regioselectivity can be influenced by the electronic properties of the substituents on the allyl fragment and the nature of the ligands on the palladium. nih.govnih.gov For example, aryl-substituted allyl systems can exhibit unique regioselectivity, favoring attack at the benzylic position. nih.gov

The mechanistic basis for this selectivity lies in the subtle electronic and steric interactions between the substrate, the chiral ligand, and the incoming nucleophile within the coordination sphere of the palladium catalyst. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to rationalize and predict the origins of regio- and enantioselectivity in these complex catalytic systems. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of molecules like Allyl biphenyl-4-ylcarbamate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties. For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, would be the standard approach to find the lowest energy structure. researchgate.netpitt.edu

The calculations would begin by defining an initial 3D structure and then iteratively solving the Kohn-Sham equations to minimize the system's energy, thereby predicting the equilibrium geometry. This process would define key structural parameters, such as the dihedral angle between the two phenyl rings of the biphenyl (B1667301) group and the conformation of the flexible allyl and carbamate (B1207046) linkages. The electronic structure analysis would yield information on the distribution of electron density and the molecular dipole moment.

The concept of a Potential Energy Surface (PES) is fundamental to understanding the relationship between a molecule's energy and its geometry. pitt.edu A PES is a multidimensional surface that maps the potential energy for all possible atomic arrangements. pitt.edu For a flexible molecule such as this compound, which has several rotatable single bonds, the PES can be complex, featuring multiple local energy minima corresponding to stable conformers. rsc.org

A conformational analysis would involve systematically rotating the key dihedral angles—specifically around the C-C single bond of the biphenyl group, the C-N bond of the carbamate, and the C-O and C-C bonds of the allyl group—and calculating the energy at each point to map out the PES. This analysis identifies the most stable conformers (global and local minima) and the energy barriers (transition states) between them. rsc.org Such studies are crucial for understanding how the molecule's shape influences its interactions and properties.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl-carbamate portion of the molecule, which can act as an electron donor. The LUMO, conversely, would likely be distributed across the conjugated π-system of the aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. cerradopub.com.br The molecular orbitals of the allyl group itself consist of bonding, non-bonding, and anti-bonding π orbitals, which would interact with the larger π-system of the molecule. chadsprep.commasterorganicchemistry.com

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Concept | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate electrons. youtube.com | Expected to be located on the electron-rich biphenyl and carbamate nitrogen, indicating sites susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept electrons. youtube.com | Likely distributed across the aromatic π-system, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals from a quantum calculation into localized bonds, lone pairs, and anti-bonds (unoccupied orbitals). numberanalytics.commpg.de This method is used to study charge delocalization and intramolecular interactions that contribute to molecular stability. wisc.edu

In NBO analysis, interactions between filled (donor) orbitals and empty (acceptor) orbitals are analyzed. For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (a donor NBO) into the anti-bonding π* orbitals of the adjacent carbonyl group and phenyl ring (acceptor NBOs). This n → π* interaction is characteristic of amides and carbamates and contributes to the planarity and stability of the carbamate group. NBO analysis would also quantify the delocalization within the biphenyl π-system and the hyperconjugative interactions involving the allyl group.

Spectroscopic Data Prediction and Interpretation

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results.

Infrared (IR) and Raman spectroscopy are experimental techniques that probe the vibrational modes of a molecule. core.ac.uk Quantum chemical calculations, specifically DFT, can compute these vibrational frequencies with a good degree of accuracy. The process involves calculating the second derivatives of the energy with respect to atomic displacements to determine the force constants and, consequently, the frequencies of the normal modes of vibration. researchgate.net

For this compound, a computational vibrational analysis would predict the frequencies and intensities of characteristic peaks. These predictions are crucial for assigning the bands observed in experimental spectra to specific molecular motions. For instance, the calculations would distinguish the N-H stretching and bending modes, the C=O stretching of the carbamate, the C=C stretching of the allyl group and aromatic rings, and the various C-H bending and stretching modes. Comparing calculated spectra with experimental ones can confirm the molecule's structure and conformation. researchgate.net

Table 2: Predicted Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Allyl) | Stretching | 3000 - 3100 |

| C=O (Carbamate) | Stretching | 1680 - 1750 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C=C (Allyl) | Stretching | 1620 - 1680 |

| C-N (Carbamate) | Stretching | 1200 - 1350 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational chemistry allows for the prediction of NMR chemical shifts, which are fundamental for structure verification. beilstein-journals.orgoregonstate.edu Although specific calculated values for this compound are not extensively published, general principles of NMR spectroscopy can be applied. Protons on the allyl group would have characteristic shifts, as would the aromatic protons on the biphenyl moiety. libretexts.org The chemical shifts are influenced by the electronic environment of each nucleus. libretexts.org For instance, the protons on the carbon double bond of the allyl group would appear at a lower field compared to the CH2 group adjacent to the oxygen. libretexts.org Similarly, the chemical shifts of the carbon atoms can be predicted, with the biphenyl carbons appearing in the aromatic region of the 13C NMR spectrum. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Allyl CH=CH₂ | 4.5 - 6.5 |

| Allyl -O-CH₂- | ~4.0 |

| Aromatic CH | 6.5 - 8.0 |

| Carbonyl C=O | 165 - 190 |

| Aromatic C | 125 - 170 |

| Allyl C=C | 120 - 160 |

| Allyl -O-C | 60 - 80 |

Note: These are general predicted ranges and can be influenced by solvent and other experimental conditions.

UV-Visible Spectral Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the biphenyl and carbamate chromophores are expected to dominate the UV-Vis spectrum. ijprajournal.com The biphenyl system typically shows strong absorption bands in the UV region. researchgate.net The presence of the carbamate group can cause a shift in the absorption maxima compared to unsubstituted biphenyl. ijprajournal.com The specific wavelengths of maximum absorbance (λmax) are influenced by the solvent polarity. researchgate.net

Computational Elucidation of Reaction Pathways and Energy Barriers

Computational methods are crucial for understanding the mechanisms of reactions involving this compound.

Transition State Characterization

Theoretical calculations can identify and characterize the transition states of reactions, such as its synthesis or subsequent transformations. nih.gov For instance, in a potential synthesis involving the reaction of an allyl alcohol derivative with a biphenyl isocyanate, computational modeling could elucidate the structure of the transition state for the carbamate bond formation. This involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. nih.gov

Free Energy Profile Calculations

By calculating the free energy of reactants, transition states, and products, a complete free energy profile for a reaction can be constructed. nih.govresearchgate.net This profile provides crucial information about the reaction's thermodynamics and kinetics. For a reaction involving this compound, these calculations can predict whether the reaction is favorable and what the rate-determining step is. uva.es

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational flexibility of this compound. nih.govmdpi.com These simulations model the atomic motions over time, providing a detailed picture of the molecule's dynamic behavior. researchgate.net For this compound, MD simulations can reveal the preferred rotational conformations around the single bonds, such as the bond connecting the two phenyl rings and the bonds within the carbamate and allyl groups. This information is critical for understanding how the molecule interacts with its environment, including potential binding partners in biological systems. mdpi.com

Applications in Advanced Organic Synthesis and Materials Chemistry

Allyl Biphenyl-4-ylcarbamate and Derivatives as Versatile Building Blocks